(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound characterized by its complex structure, which includes a brominated benzothiazole moiety and a cyanobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated acyl chloride under acidic conditions to form 6-bromo-3-methylbenzo[d]thiazole.
Ylidene Formation: The benzothiazole intermediate is then reacted with an appropriate aldehyde or ketone to form the ylidene derivative. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond.
Coupling with Cyanobenzamide: The final step involves coupling the ylidene derivative with 4-cyanobenzamide. This can be achieved through a condensation reaction, often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under catalytic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its brominated benzothiazole core is of particular interest for its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The brominated benzothiazole moiety could facilitate binding to biological targets, while the cyanobenzamide group might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with a chlorine atom instead of bromine.
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with a fluorine atom instead of bromine.
(E)-N-(6-iodo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODTGUXZSFALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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